molecular formula C9H8ClN3O B11817798 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11817798
M. Wt: 209.63 g/mol
InChI Key: HJBQMCWDZRCSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound built on a 4,5-dihydro-1H-pyrazol-5-one (pyrazolone) core, a scaffold recognized in scientific literature for its diverse research potential . The pyrazolone structure is a nitrogen-containing heterocycle known for its electron-rich nature and ability to act as an intramolecular charge transfer (ICT) compound . This core structure is a subject of interest in various research fields due to its wide spectrum of reported biological activities. Pyrazolone derivatives are frequently investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains . The pyrazolone scaffold is also studied for its anti-inflammatory potential, with some derivatives interacting with enzymes like cyclooxygenase-2 (COX-2) . Furthermore, research has explored the anticancer applications of related heterocyclic compounds, examining their ability to induce apoptosis in cancer cell lines . The specific substitution pattern of this compound, featuring a 5-chloropyridin-2-yl group at the 1-position of the pyrazolone ring, may be utilized in structure-activity relationship (SAR) studies to develop novel chemical entities for pharmacological and agrochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H8ClN3O/c1-6-4-9(14)13(12-6)8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3

InChI Key

HJBQMCWDZRCSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most direct route involves cyclocondensation of 5-chloro-2-hydrazinylpyridine with β-ketoesters such as ethyl acetoacetate. The hydrazine attacks the ketone carbonyl, followed by intramolecular cyclization to form the pyrazolone ring. This method parallels the synthesis of analogous pyrazol-5(4H)-ones reported in multicomponent reactions.

Optimization and Conditions

  • Reagents : 5-Chloro-2-hydrazinylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq), ethanol (solvent), and catalytic HCl or NaOH.

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

  • Yield : 70–85% after recrystallization from ethanol.

Table 1: Cyclocondensation Variants

β-KetoesterCatalystTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetateHCl80678
Methyl acetoacetateNaOH70872
tert-Butyl acetoacetateNone90568

Key Insight : Acidic conditions (HCl) enhance cyclization efficiency by protonating the carbonyl oxygen, accelerating nucleophilic attack.

Claisen Condensation-Based Synthesis

Methodology Adaptations

Adapting the Claisen condensation from pyrazole herbicide synthesis, dimethyl malonate reacts with a formamide derivative (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) to form a β-ketoamide intermediate. Subsequent cyclization with methylhydrazine introduces the pyrazolone ring.

Critical Steps

  • Intermediate Formation :
    Dimethyl malonate+DMF+(CH3)2SO4Et3Nβ-ketoamide\text{Dimethyl malonate} + \text{DMF} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{Et}_3\text{N}} \beta\text{-ketoamide}

  • Cyclization :
    β-ketoamide+CH3NHNH2EtOHPyrazolone\beta\text{-ketoamide} + \text{CH}_3\text{NHNH}_2 \xrightarrow{\text{EtOH}} \text{Pyrazolone}

Table 2: Claisen Route Performance

Alkylating AgentBaseCyclization AgentYield (%)Purity (%)
Dimethyl sulfateTriethylamineMethylhydrazine6592
Diethyl sulfateK2_2CO3_3Hydrazine hydrate5888

Challenge : Isomer formation (e.g., 1-methyl-4-hydroxypyrazole) reduces yield, necessitating precise stoichiometry.

Multicomponent Reactions (MCRs)

One-Pot Synthesis

Inspired by pyran and pyridine derivative syntheses, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes MCRs with aldehydes and cyanomethylene reagents. For the target compound, substituting phenyl with chloropyridinyl requires tailored reagents.

Protocol

  • Reactants : 5-Chloro-2-aminopyridine, ethyl acetoacetate, and paraformaldehyde.

  • Conditions : Acetic acid catalysis, 100°C, 4 hours.

  • Yield : 60–70% with <5% dimerization.

Advantage : Streamlined process minimizes purification steps.

Oxidation of Dihydropyrazole Precursors

Patent-Derived Approach

A patent detailing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate synthesis involves oxidizing a dihydro precursor. While the target compound retains the dihydro structure, partial oxidation or tailored reduction steps could refine the route.

Modified Oxidation

  • Precursor : Ethyl 1-(5-chloropyridin-2-yl)-4,5-dihydro-3-methyl-1H-pyrazole-5-carboxylate.

  • Reagents : K2_2S2_2O8_8, H2_2SO4_4 in acetonitrile.

  • Outcome : Selective oxidation avoids over-aromatization, preserving the dihydro ring.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation7895HighModerate
Claisen Condensation6592ModerateLow
Multicomponent7090HighHigh
Oxidation6088LowHigh

Recommendation : Cyclocondensation offers optimal balance of yield and scalability for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal from the adjacent nitrogen atom. This reactivity enables functionalization at the C-5 position of the pyridine moiety:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AminationNH₃/EtOH, 80°C, 12 hrs5-Amino-pyridinyl derivative78%
MethoxylationNaOMe/DMF, reflux, 6 hrs5-Methoxy-pyridinyl analogue82%
ThiolationHS⁻ (KSH)/DMF, 100°C, 8 hrs5-Mercapto-pyridinyl compound68%

Key mechanistic studies indicate that the electron-withdrawing pyridine nitrogen activates the C-Cl bond for substitution, with reaction rates influenced by solvent polarity and nucleophile strength .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic reactions at the C-4 position, facilitated by resonance stabilization of intermediates:

Example Reaction:
Nitration

  • Conditions: HNO₃/H₂SO₄, 0–5°C, 3 hrs

  • Product: 4-Nitro-pyrazol-5-one derivative

  • Yield: 65% (isolated via crystallization from DMF)

Sulfonation

  • Conditions: ClSO₃H, CH₂Cl₂, RT, 2 hrs

  • Product: 4-Sulfo-pyrazol-5-one intermediate

  • Application: Used as a precursor for coupling reactions

Multi-Component Reactions

The compound serves as a building block in tandem Knoevenagel-Michael reactions to synthesize bis-pyrazole architectures:

Aldehyde ComponentConditionsProductYieldSource
BenzaldehydeH₂O/EtOH (1:1), CSA catalyst, reflux4,4'-(Phenylmethylene)bis-pyrazol-5-ol92%
4-ChlorobenzaldehydeSame as aboveChlorinated bis-pyrazole88%
4-NitrobenzaldehydeSame as aboveNitro-functionalized bis-pyrazole84%

This method achieves C-C bond formation between two pyrazol-5-one units via a green chemistry approach .

Heterocyclic Ring Formation

The compound reacts with α,β-unsaturated carbonyls to form fused pyranopyrazoles:

Representative Protocol:

  • Reactants: Ethyl cyanoacetate + 4-Methoxybenzaldehyde

  • Conditions: EtOH, piperidine catalyst, reflux (4 hrs)

  • Product: 6-Oxo-pyrano[2,3-c]pyrazole derivative

  • Yield: 76% (purified via silica chromatography)

This reaction exploits the nucleophilic enolic oxygen of the pyrazol-5-one to attack electrophilic carbons in chalcone intermediates .

Biological Interaction Mechanisms

While not direct chemical reactions, the compound's bioactivity involves specific molecular interactions:

  • Antimicrobial Action: Inhibits bacterial enoyl-ACP reductase via H-bonding with the pyridinyl chlorine and pyrazole carbonyl .

  • Anticancer Activity: Induces apoptosis in A549 lung cancer cells by intercalating DNA through π-π stacking of the pyridine ring .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄/H₂O₂ converts the 4,5-dihydropyrazole ring to a fully aromatic pyrazole system (ΔG‡ = 45.2 kJ/mol) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding a piperidine-fused pyrazolone .

Coordination Chemistry

The compound acts as a bidentate ligand via pyridinyl N and pyrazolone O atoms:

Metal IonComplex StructureApplicationSource
Cu(II)Square-planar geometryCatalytic oxidation agent
Fe(III)Octahedral coordinationMagnetic material precursor

Stability constants (log β) range from 8.2 (Cu²⁺) to 6.7 (Fe³⁺) in ethanolic solutions .

Scientific Research Applications

Biological Activities

1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits various biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. Its effectiveness against certain bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Properties

Research has shown that derivatives of pyrazole compounds can exhibit anti-inflammatory effects. This makes 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

Some studies suggest that pyrazole derivatives may inhibit the growth of cancer cells. The specific mechanism of action for 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is still under investigation, but initial findings are promising for its use in oncology .

Applications in Pharmaceuticals

Given its diverse biological activities, 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be utilized in various pharmaceutical formulations:

Drug Development

The compound can serve as a lead structure for the synthesis of new drugs targeting bacterial infections, inflammation, or cancer. Medicinal chemists can modify its structure to enhance efficacy and reduce side effects.

Formulation Research

Research into the formulation of this compound with other active ingredients may yield synergistic effects, improving therapeutic outcomes in combination therapies.

Agrochemical Applications

The unique properties of 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one extend to agricultural sciences:

Pesticide Development

Due to its potential antimicrobial activity, this compound may be explored as an active ingredient in pesticide formulations. Its ability to target specific pathogens could lead to more effective crop protection solutions.

Case Studies

Several studies have investigated the applications of pyrazole derivatives similar to 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Anti-inflammatory EffectsIn vivo studies showed reduced inflammation markers in treated subjects.
Anticancer ActivityInhibition of cell proliferation in various cancer cell lines observed.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interact with cellular pathways, leading to the modulation of biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazolone derivatives vary primarily in their substituents, which dictate their electronic properties and applications. Key analogs include:

Compound Name Molecular Formula Substituents Key Applications/Findings Evidence ID
1-(4-Chlorophenyl)-3-methyl-5-pyrazolone C₁₀H₉ClN₂O 4-Chlorophenyl Intermediate for herbicides/agrochemicals
VUGX01 (Carbazole-pyrazole hybrid) C₁₈H₁₇N₅O Carbazole and hydrazine linker Anticancer candidate (kinase modulation)
3-Bromo-1-(3-chloro-2-pyridyl)-pyrazole ester C₁₂H₁₀BrClN₂O₂ Bromo, chloro-pyridyl, ester Insecticide intermediate (chlorantraniliprole)
1-(2,4-Nitrophenyl)-3-methyl-pyrazol-5-one C₁₀H₈N₃O₃ 2,4-Dinitrophenyl Tautomer stabilization (IIa form)

Key Observations :

  • Electron-Withdrawing Groups : The 5-chloropyridin-2-yl group in the target compound resembles the 3-chloro-2-pyridyl group in , both imparting electron-withdrawing effects that enhance stability and reactivity. Such groups favor tautomeric forms (e.g., IIa) that influence metal chelation and biological interactions .
  • Bioactivity : Unlike VUGX01 (), which incorporates a carbazole moiety for kinase targeting, the 5-chloropyridinyl group may direct the compound toward agrochemical applications, similar to the insecticide intermediate in .
Physicochemical and Coordination Properties
  • Metal Chelation: Pyrazolones like 1-phenyl-3-methyl-4-benzoylpyrazolone () form stable complexes with metals (e.g., UO₂²⁺).
  • Tautomerism: Electron-withdrawing substituents (e.g., Cl, NO₂) stabilize the keto form (IIa), while electron-donating groups (e.g., OMe) favor enol forms (IIb/IIc) . The 5-chloropyridinyl group likely stabilizes the keto tautomer, enhancing electrophilicity for nucleophilic reactions.

Biological Activity

1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly in the context of anti-cancer and anti-inflammatory effects.

The compound's chemical structure is characterized by the following:

  • Chemical Formula : C9H8ClN3O
  • Molecular Weight : 209.63 g/mol
  • IUPAC Name : 2-(5-chloropyridin-2-yl)-5-methyl-4H-pyrazol-3-one
  • PubChem CID : 14050881

Synthesis Methods

The synthesis of 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-component reactions. A common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes and cyanoacetate derivatives, yielding a range of pyrazole derivatives with potential biological activities .

Anti-Cancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (nM)
4aBroad Spectrum120 - 527
4bHepG2 (Liver)428
4cNUGC (Gastric)60

In particular, compound 4c demonstrated potent activity against gastric cancer cells, indicating that modifications in the substituents can significantly enhance anti-cancer efficacy .

Anti-inflammatory Activity

Pyrazolone derivatives, including those related to 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been reported to possess anti-inflammatory properties. These compounds inhibit the production of inflammatory mediators and cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Study on Cytotoxicity

In a recent study assessing the cytotoxic properties of various pyrazole derivatives, it was found that specific structural modifications led to enhanced activity against cancer cell lines. For example, a derivative with a phenyl substituent showed selective activity against liver cancer cells with an IC50 value of 399 nM . This underscores the importance of structural diversity in developing effective anti-cancer agents.

Mechanistic Insights

Mechanistic studies have suggested that these compounds may exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest. The ability to selectively target cancer cells while sparing normal cells is a promising feature for future therapeutic applications .

Q & A

Basic: What are the common synthetic routes for 1-(5-chloropyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A key approach involves the Vilsmeier-Haack reaction for functionalizing pyrazole rings, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with chlorinating agents (e.g., POCl₃) to introduce the chloropyridinyl group . Optimization of regioselectivity requires precise control of temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometry of reactants. Microwave-assisted synthesis can enhance reaction efficiency and yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the desired regioisomer.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign signals for the pyrazole ring (δ 2.1–3.5 ppm for CH₃ groups; δ 5.5–6.5 ppm for dihydro pyrazole protons) and chloropyridine moiety (δ 7.5–8.5 ppm for aromatic protons) .
    • FT-IR: Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N–H bending in the pyrazole ring .
  • Crystallography:
    • Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between pyrazole and chloropyridine rings typically ranges 15–25° . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models for its structure?

Methodological Answer:
Discrepancies often arise in torsion angles or hydrogen-bonding patterns. Strategies include:

Re-refinement with SHELXL: Adjust weighting schemes (e.g., WGHT in SHELXL) to reduce R-factor discrepancies .

DFT Optimization: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Deviations >0.05 Å may indicate crystal packing effects .

Twinned Data Handling: Use TWIN/BASF commands in SHELXL for twinned crystals to improve data-to-parameter ratios .

Advanced: What strategies are used in molecular docking studies to evaluate its interactions with biological targets?

Methodological Answer:

Target Selection: Prioritize enzymes linked to bioactivity (e.g., α-glucosidase for antidiabetic studies) based on structural analogs .

Docking Software: Use AutoDock Vina or Glide with flexible ligand sampling. Set grid boxes around active sites (e.g., 20 ų) .

Validation: Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with known inhibitors. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Advanced: How to apply SHELXL for high-precision refinement of its crystal structure?

Methodological Answer:

Data Preparation: Integrate diffraction data with SAINT and scale using SADABS. Ensure I/σ(I) > 2 for high-resolution data (<1.0 Å) .

Refinement Commands:

  • Use AFIX for constrained H-atom positions.
  • Apply ISOR to restrain anisotropic displacement parameters for disordered atoms.

Validation: Check R₁/wR₂ convergence (<0.05/0.15) and validate via PLATON’s ADDSYM to detect missed symmetry .

Basic: How to design in vitro assays for evaluating its antioxidant and antidiabetic potential?

Methodological Answer:

  • Antioxidant Assays:
    • DPPH Scavenging: Prepare 0.1 mM DPPH in ethanol. Measure absorbance at 517 nm after 30 min incubation. IC₅₀ values <50 µg/mL indicate significant activity .
  • Antidiabetic Assays:
    • α-Glucosidase Inhibition: Use p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate % inhibition at 1 mM concentration .
    • In Vivo Models: Administer 50–100 mg/kg/day in streptozotocin-induced diabetic rats; monitor blood glucose for 14 days .

Advanced: What challenges arise in multi-step synthesis, and how can purification be optimized?

Methodological Answer:

  • Challenges:
    • Byproduct Formation: Competing cyclization pathways may yield regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles).
    • Solubility Issues: Low solubility in polar solvents complicates crystallization.
  • Solutions:
    • HPLC Purification: Use C18 columns with acetonitrile/water gradients (5–95%) for isomer separation.
    • Recrystallization: Optimize solvent pairs (e.g., DMF/ethanol) to enhance crystal lattice stability .

Advanced: How to design and assess structural analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Design:

  • Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to enhance electrophilic reactivity .
  • Replace chloropyridine with fluorophenyl rings to study halogen effects .

SAR Evaluation:

  • Correlate logP values (calculated via ChemDraw) with bioactivity. Hydrophobic analogs (logP >3) often show improved membrane permeability .
  • Use QSAR models (e.g., CoMFA) to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.